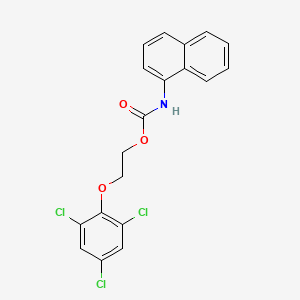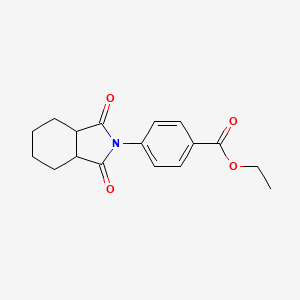![molecular formula C13H17Cl2NO B5203864 1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine](/img/structure/B5203864.png)
1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine, commonly known as DCP-LA, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. DCP-LA has been found to possess neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of conditions such as stroke, Alzheimer's disease, and Parkinson's disease.
作用机制
The exact mechanism of action of DCP-LA is not fully understood. However, studies have suggested that DCP-LA may exert its neuroprotective effects by modulating various signaling pathways in the brain, including the Nrf2-Keap1 pathway, the PI3K/Akt pathway, and the MAPK pathway. DCP-LA has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and cognitive function.
Biochemical and Physiological Effects:
DCP-LA has been found to possess several biochemical and physiological effects. Studies have shown that DCP-LA can reduce oxidative stress and inflammation in the brain, protect neurons from damage, and improve cognitive function. DCP-LA has also been found to increase the levels of glutathione, an antioxidant that plays a key role in protecting cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using DCP-LA in lab experiments is its neuroprotective and anti-inflammatory properties, which make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of using DCP-LA is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on DCP-LA. One area of interest is the development of novel DCP-LA derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the effects of DCP-LA on other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to fully elucidate the mechanism of action of DCP-LA and its potential therapeutic applications in humans.
Conclusion:
In conclusion, DCP-LA is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. DCP-LA possesses neuroprotective, anti-inflammatory, and antioxidant properties, and has been found to improve cognitive function and memory in animal models of Alzheimer's disease and stroke. While there are some limitations to its use in lab experiments, DCP-LA remains a promising candidate for further research and development in the field of neurology.
合成方法
DCP-LA can be synthesized in a laboratory setting using a multi-step process. The first step involves the reaction of 2,4-dichlorophenol with propylene oxide to form 3-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with pyrrolidine in the presence of a catalyst to yield DCP-LA.
科学研究应用
DCP-LA has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that DCP-LA can protect neurons from oxidative stress and inflammation, which are key factors in the development and progression of neurodegenerative diseases. DCP-LA has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and stroke.
属性
IUPAC Name |
1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-11-4-5-13(12(15)10-11)17-9-3-8-16-6-1-2-7-16/h4-5,10H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZAVHMITRHSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,4-Dichlorophenoxy)propyl]pyrrolidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-1-methylpropyl}-N'-phenylethanediamide](/img/structure/B5203784.png)
![N-(3-fluoro-4-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5203792.png)

![3-(2-methylphenyl)-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5203803.png)

![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B5203826.png)
![N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide](/img/structure/B5203839.png)
![N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5203846.png)
![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5203848.png)

![5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5203869.png)
![2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5203875.png)
![ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5203876.png)
![1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5203878.png)